1-(Thiophen-3-yl)ethanol
Overview
Description
1-(Thiophen-3-yl)ethanol is a chemical compound with the molecular formula C6H8OS . It is used as an intermediate in the synthesis of drugs that contain a thiophene structure, such as thiophene ethylamine, thiochlorpyridine, and clopidogrel .
Synthesis Analysis
The synthesis of 1-(Thiophen-3-yl)ethanol can be achieved through a process involving metal sodium. The optimal conditions for this process include a molar ratio of thiophene to metal sodium of 1.6:1, a molar ratio of ethylene oxide to metal sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes . Another method involves the addition of a halogenated hydrocarbon solvent and ethylene glycol into a reaction kettle, followed by a series of reactions .Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)ethanol contains a total of 16 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Chemical Reactions Analysis
Thiophene-based analogs, including 1-(Thiophen-3-yl)ethanol, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
1-(Thiophen-3-yl)ethanol is a clear colorless to yellowish-brown liquid . It has a molecular weight of 128.19 and a density of 1.144g/mL at 25°C . It has a boiling point of 110-111°C at 14mm Hg and a flash point of 199°F . It is sparingly soluble in water (0.059 g/L at 25°C) .Scientific Research Applications
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Medicinal Chemistry
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis of Various Ether and Ester Derivatives
3-Thiopheneethanol [3- (2-hydroxyethyl)thiophene] was used in the synthesis of various ether and ester derivatives such as 3- (2- (benzyloxy)ethyl)thiophene, 3- [2- ((triphenylmethyl)oxy)ethyl]thiophene, 3- [2- ((trimethylsilyl)oxy)ethyl]thiophene, 3- [2- ((dimethyl-tert-butylsilyl)oxy)ethyl]thiophene, 3- (2-acetoxyethyl)thiophene and 3- (2- (benzoyloxy)ethyl)thiophene .
pH-Responsive Near-IR Emitting Conjugated Polymer Nanoparticles
“1-(Thiophen-3-yl)ethanol”, also known as 3-Thiopheneethanol, is used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery .
Respiratory Syncytial Virus RNA Polymerase Inhibitors
3-Thiopheneethanol is also used as a reagent in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors .
Preparation of Oligothiophene Isothiocyanates and Biologically Active Compounds
2-Thiopheneethanol, a thiophene derivative, is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers . It is also used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .
Nonsteroidal Anti-Inflammatory Drug
Suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Voltage-Gated Sodium Channel Blocker
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Synthesis of Aminothiophene Derivatives
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .
Synthesis of Thiophene Derivatives
The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is used in the synthesis of thiophene derivatives .
Future Directions
properties
IUPAC Name |
1-thiophen-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKKZEHIYREOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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